Methyl 4-hydroxyphenylacetate

Overview

Description

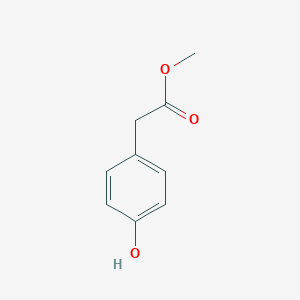

Methyl 4-hydroxyphenylacetate (C₉H₁₀O₃, molecular weight 166.1 g/mol) is an ester derivative of 4-hydroxyphenylacetic acid, characterized by a hydroxyl group attached to the para position of the phenyl ring and a methyl ester functional group. It serves as a critical intermediate in organic synthesis, particularly in the preparation of phenolic derivatives and marine alkaloids. For example, it is reduced to 2-(p-hydroxyphenyl)ethanol with high yield (>93%) using sodium borohydride or lithium aluminum hydride, highlighting its utility in pharmaceutical and fine chemical synthesis . Additionally, it is employed in oxidative dearomatization reactions with hypervalent iodine reagents (e.g., PIDA, PIFA) to synthesize p-quinols, which are precursors for bioactive molecules .

Preparation Methods

Synthesis via Benzyl Phenyl Ether Intermediate

Chloromethylation of Benzyl Phenyl Ether

The foundational step in this route involves chloromethylation of benzyl phenyl ether using formaldehyde and hydrogen chloride. The reaction introduces a chloromethyl group at the 4-position of the aromatic ring, yielding 4-benzyloxybenzyl chloride (Formula III). Key conditions include:

-

Solvents : Acetic acid, benzene, or toluene (solventless operation is feasible but less efficient) .

-

Temperature : 0–120°C, with optimal results at 20–120°C over 1–15 hours .

-

Reagents : Paraformaldehyde or 40% aqueous formaldehyde; hydrogen chloride gas or concentrated hydrochloric acid .

This step achieves near-quantitative conversion due to the electrophilic aromatic substitution mechanism, facilitated by the benzyl group’s electron-donating effect. The benzyl group enhances crystallinity, simplifying purification via organic layer separation and vacuum distillation .

Cyanidation and Hydrolysis

4-Benzyloxybenzyl chloride undergoes nucleophilic substitution with alkali metal cyanides (e.g., NaCN, KCN) in water or polar aprotic solvents (DMF, DMSO). The reaction produces 4-benzyloxyphenylacetonitrile, which is hydrolyzed under acidic conditions to 4-benzyloxyphenylacetic acid. Critical parameters include:

-

Catalysis : Quaternary ammonium salts accelerate cyanide displacement .

-

Hydrolysis : Concentrated HCl or H₂SO₄ at reflux yields the carboxylic acid, with benzyl chloride recovered as a reusable byproduct .

Esterification and Debenzylation

The final steps involve esterification of 4-benzyloxyphenylacetic acid with methanol under acidic catalysis, followed by catalytic hydrogenation to remove the benzyl protective group. Palladium on carbon (Pd/C) in methanol at 5 atm H₂ pressure selectively cleaves the benzyl ether, yielding methyl 4-hydroxyphenylacetate with >90% purity .

Advantages :

-

High yields (≥85% overall) due to efficient intermediate crystallinity.

-

Benzyl chloride byproduct recyclable into benzyl phenyl ether synthesis, reducing waste .

Alternative Route via o-Chlorophenol and Glyoxylic Acid

Formation of 3-Chloro-4-Hydroxymandelic Acid

o-Chlorophenol reacts with glyoxylic acid in alkaline medium (pH 10–12) at 30°C for 24 hours, forming 3-chloro-4-hydroxymandelic acid. Acidification with HCl precipitates the product, achieving 98% yield . The chloro group directs electrophilic substitution to the para position, while the hydroxyl group remains unprotected.

Reduction to 3-Chloro-4-Hydroxyphenylacetic Acid

Reduction using red phosphorus and iodine in hydriodic acid converts the mandelic acid derivative to 3-chloro-4-hydroxyphenylacetic acid. Alternative methods include catalytic hydrogenation (Pd/C, 5 atm H₂), though yields are marginally lower (82–88%) .

Dechlorination and Esterification

Catalytic hydrogenation (Pd/C, 100°C, 5 atm H₂) removes the chloro group, yielding 4-hydroxyphenylacetic acid (96% yield after recrystallization). Subsequent esterification with methanol and H₂SO₄ at reflux for 6 hours produces the methyl ester with >95% conversion .

Advantages :

-

Avoids protective group chemistry, simplifying steps.

Direct Esterification of 4-Hydroxyphenylacetic Acid

Acid-Catalyzed Esterification

4-Hydroxyphenylacetic acid reacts with methanol in the presence of H₂SO₄ or HCl gas at reflux (65–70°C) for 12–24 hours. The reaction follows Fischer esterification kinetics, achieving 85–90% yield. Excess methanol (5–10 equivalents) drives equilibrium toward ester formation .

Workup and Purification

Post-reaction neutralization with aqueous NaHCO₃, followed by extraction with ethyl acetate and vacuum distillation, isolates the ester. NMR characterization (400 MHz, CDCl₃) confirms structure via aromatic proton signals at δ 7.09 ppm (doublet, 2H) and δ 6.71 ppm (doublet, 2H), with methyl ester resonance at δ 3.69 ppm .

Advantages :

-

Simplicity and scalability for small-batch synthesis.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Challenges

Solvent Selection

-

Polar aprotic solvents (DMF, DMSO) improve cyanidation kinetics but require stringent removal due to toxicity .

-

Toluene balances reactivity and safety in chloromethylation, though benzene offers higher yields at the expense of health risks .

Catalytic Hydrogenation Efficiency

Pd/C loading (1–5 wt%) and H₂ pressure (3–10 atm) critically influence dechlorination rates. Catalyst recycling reduces costs but risks leaching .

Environmental Considerations

The benzyl ether route’s closed-loop benzyl chloride recycling minimizes sulfide waste, addressing environmental regulations. In contrast, the o-chlorophenol method generates chloride-rich effluents requiring neutralization .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyphenylacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include 4-hydroxyphenylacetic acid (from oxidation), 4-hydroxyphenylethanol (from reduction), and various substituted phenylacetates (from substitution reactions).

Scientific Research Applications

Pharmaceutical Applications

- Antiviral Activity

- Synthesis of Bioactive Compounds

- Diagnostic Applications

Agricultural Applications

- Weed Control

-

Plant Growth Regulation

- The compound's effects on plant hormones suggest potential applications in enhancing crop yield and managing plant growth under stress conditions.

Analytical Chemistry Applications

- Quality Control

- Metabolomics Studies

Case Studies

Mechanism of Action

The mechanism by which methyl 4-hydroxyphenylacetate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its inhibitory effect on the tobacco mosaic virus is likely due to its ability to interfere with viral replication processes . The exact molecular targets and pathways involved in its various applications are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Methyl 4-hydroxyphenylacetate and analogous compounds:

Metabolic and Enzymatic Pathways

- This compound: Primarily used in synthetic pathways, such as the preparation of β-blocker metabolites (e.g., metoprolol) .

- 4-Hydroxyphenylacetic acid : Degraded by Pseudomonas, Acinetobacter, and Escherichia coli via 4-hydroxyphenylacetate 3-hydroxylase (HpaB), which hydroxylates it to 3,4-dihydroxyphenylacetate. This step is critical in aromatic compound catabolism and lignin degradation .

- 3,4-Dihydroxyphenylacetate: Further metabolized by 3,4-dihydroxyphenylacetate dioxygenase into TCA cycle intermediates (succinate, pyruvate), enabling energy production in microbes like Enterobacter lignolyticus .

Key Research Findings

- Enzyme Specificity : HpaBC hydroxylase exhibits substrate promiscuity, accepting chloro- and methyl-aromatic compounds, but shows highest activity toward 4-hydroxyphenylacetate .

- Toxicity and Degradation : 4-Hydroxyphenylacetic acid accumulation in urine is linked to small intestinal bacterial overgrowth in children, while its methyl ester form avoids rapid microbial metabolism, enhancing synthetic utility .

- Industrial Relevance: Engineered 4-hydroxyphenylacetate 3-hydroxylase (HpaB) from Pseudomonas aeruginosa enhances ortho-hydroxylation of ferulic acid, enabling high-yield production of phenolic derivatives for bioplastics and pharmaceuticals .

Biological Activity

Methyl 4-hydroxyphenylacetate (MHPA) is an organic compound with significant biological activities, particularly noted for its antiviral, anti-inflammatory, and antioxidant properties. This article explores various aspects of its biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- Chemical Formula : C₉H₁₀O₃

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents (ethanol, ether), less soluble in water

MHPA is synthesized through the reaction of 4-hydroxyphenylacetic acid and methanol. Its unique structure contributes to its diverse biological effects.

Antiviral Activity

MHPA has been demonstrated to exhibit antiviral activity against the tobacco mosaic virus (TMV) . Research identified MHPA as one of the active components in various plant extracts that inhibit TMV activity, suggesting its potential use in developing antiviral agents for agricultural applications .

Anti-inflammatory and Antioxidant Properties

Studies indicate that MHPA possesses anti-inflammatory and antioxidant properties. It may modulate cellular signaling pathways related to inflammation and oxidative stress. Specifically, MHPA has been shown to interact with enzymes involved in metabolic processes, enhancing its therapeutic potential.

- Oxidative Stress Reduction : MHPA may reduce oxidative stress by enhancing the activity of phase II detoxifying enzymes.

- Cell Signaling Modulation : It influences pathways associated with inflammation, potentially leading to reduced inflammatory responses.

Cytotoxic Effects on Cancer Cell Lines

Research has indicated that MHPA may exhibit cytotoxic effects against certain cancer cell lines. This aspect of MHPA's biological activity is under investigation for its potential applications in pharmacological research aimed at cancer treatment.

Comparative Analysis with Related Compounds

The structural similarities between MHPA and other compounds highlight its unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Parent compound | Lacks the methyl ester group |

| Methyl Cinnamate | Aromatic structure | Exhibits different biological activities |

| Ethyl 4-Hydroxybenzoate | Ester form | Primarily used as a preservative |

| Benzyl Acetate | Aromatic structure | Commonly used as a fragrance |

MHPA's specific hydroxyl group orientation on the aromatic ring significantly influences its biological activity compared to similar compounds.

Case Studies

-

Liver Protection Against Acetaminophen-Induced Injury :

A study investigated the protective effects of 4-hydroxyphenylacetic acid (a metabolite closely related to MHPA) against acetaminophen-induced liver injury. It was found that this compound could enhance the translocation of Nrf2 to the nucleus, thereby increasing the activity of phase II detoxifying enzymes and reducing oxidative stress markers in animal models . -

Clinical Relevance in Metabolomics :

Research into aromatic metabolites, including 4-hydroxyphenylacetic acid, has highlighted their potential as biomarkers for various health conditions. The ability to quantify these metabolites in serum samples using advanced analytical techniques underscores their significance in clinical diagnostics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-hydroxyphenylacetate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 4-hydroxyphenylacetic acid with methanol under acidic catalysis. Key factors include temperature control (60-80°C), stoichiometric ratios of reactants, and the use of dehydrating agents (e.g., H₂SO₄) to shift equilibrium toward ester formation . Post-synthesis purification often involves recrystallization from ethanol or column chromatography. Impurities such as unreacted acid or dimeric byproducts can be monitored via HPLC with UV detection at 254 nm .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what are the critical spectral markers?

- NMR : In H NMR, the methyl ester group appears as a singlet at δ ~3.6 ppm, while the aromatic protons (4-hydroxyphenyl group) show a doublet (δ ~6.8 ppm) and a singlet (δ ~7.2 ppm) .

- IR : Strong absorption bands at ~1730 cm⁻¹ (C=O stretch of ester) and ~3200-3500 cm⁻¹ (O-H stretch of phenol) confirm functional groups .

- Mass Spectrometry : The molecular ion peak at m/z 166 (C₉H₁₀O₃) and fragmentation patterns (e.g., loss of CH₃OH, m/z 134) validate the structure .

Q. How can researchers ensure stability of this compound during storage and experimental use?

The compound is sensitive to moisture and heat. Store at 2-8°C in airtight, amber vials to prevent hydrolysis and photodegradation . Avoid contact with strong acids/bases or oxidizing agents (e.g., H₂O₂), which may degrade the ester group . Purity checks via melting point (55-58°C) and TLC (Rf ~0.5 in ethyl acetate/hexane) are recommended before use .

Advanced Research Questions

Q. What enzymatic pathways involve this compound, and how do they inform metabolic engineering strategies?

The compound is a substrate for 4-hydroxyphenylacetate 3-monooxygenase (HpaB/HpaC system) in Pseudomonas putida. HpaC (reductase) supplies reduced FAD to HpaB (oxygenase), which hydroxylates the substrate to 3,4-dihydroxyphenylacetate . This pathway is critical for aromatic catabolism and can be engineered for bioremediation or biosynthesis of catechol derivatives. Key parameters include NADH/FADH₂ stoichiometry, oxygen levels, and enzyme kinetics (Km ≈ 50 µM for HpaB) .

Q. How do structural studies of 4-hydroxyphenylacetate 3-monooxygenase inform rational enzyme design?

Crystal structures of HpaC (PDB: 2ECR) reveal a flavin-binding domain with conserved residues (e.g., Arg42, Tyr35) critical for FAD affinity . Mutagenesis of these residues alters catalytic efficiency. Computational docking (e.g., PyMOL) predicts substrate orientation in HpaB’s active site, guiding mutations for enhanced regioselectivity .

Q. What experimental models are used to study this compound’s role in disease biomarkers, and how are results validated?

Elevated levels of 4-hydroxyphenylacetate in urine are a biomarker for Tyrosinemia type 2 . Validation involves:

- LC-MS/MS quantification with deuterated internal standards (e.g., d₅-4-hydroxyphenylacetate) .

- Confirmatory genetic testing for mutations in the TAT gene encoding tyrosine aminotransferase .

- Cross-validation with clinical symptoms (e.g., corneal ulcers, intellectual disability) .

Q. How do researchers resolve contradictions in reported metabolic fates of this compound across microbial species?

Escherichia coli utilizes the 3,4-dihydroxyphenylacetate pathway for meta-cleavage, while Klebsiella pneumoniae employs alternative dioxygenases. Comparative studies involve:

- Gene knockout assays to identify rate-limiting enzymes (e.g., hpaB vs. hpaD) .

- C isotopic tracing to map carbon flux .

- Transcriptomic profiling under substrate induction to elucidate regulatory networks .

Q. Methodological Considerations

Q. What protocols mitigate risks when scaling up reactions involving this compound?

- Use inert atmospheres (N₂/Ar) to prevent oxidation during esterification .

- Employ jacketed reactors with precise temperature control (ΔT ≤ ±2°C) to avoid exothermic side reactions .

- Conduct hazard assessments for incompatible materials (e.g., avoid NaOCl due to phenolic group reactivity) .

Q. How is this compound quantified in complex biological matrices?

- Sample Prep : Solid-phase extraction (C18 columns) with acidified methanol elution .

- Analytical Method : Reverse-phase HPLC (C18 column, 25°C) with mobile phase: 0.1% formic acid/acetonitrile (70:30). LOD: 0.1 µg/mL .

- Validation : Spike-and-recovery tests (85-115% recovery) and inter-day precision (RSD <5%) .

Properties

IUPAC Name |

methyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDZEDRBLVIUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065725 | |

| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14199-15-6 | |

| Record name | Methyl (4-hydroxyphenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14199-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014199156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 4-hydroxyphenylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN72UVQ99P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.